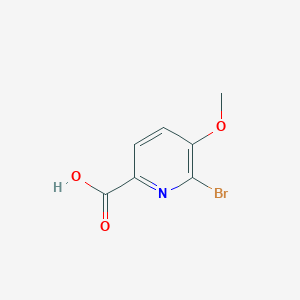

6-Bromo-5-methoxypyridine-2-carboxylic acid

説明

6-Bromo-5-methoxypyridine-2-carboxylic acid is an organic compound with the molecular formula C7H6BrNO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its bromine and methoxy substituents, which contribute to its unique chemical properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-methoxypyridine-2-carboxylic acid typically involves the bromination of 5-methoxypyridine-2-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

化学反応の分析

Nucleophilic Aromatic Substitution at the Bromine Position

The bromine atom at position 6 undergoes substitution reactions under nucleophilic or transition metal-catalyzed conditions:

Suzuki-Miyaura Cross-Coupling

The bromine participates in palladium-catalyzed cross-coupling with arylboronic acids to form biaryl derivatives. For example:

Conditions : Tetrakis(triphenylphosphine)palladium(0) catalyst, K₃PO₄ base in toluene/water (80–100°C). Yields range from 65% to 85% depending on the boronic acid .

Thiolate Substitution

In DMF, bromine can be replaced by thiolate nucleophiles (e.g., 4-methylbenzenethiolate) with >97% regioselectivity at position 6 .

Carboxylic Acid Functionalization

The carboxylic acid group undergoes standard derivatization reactions:

Esterification

Reaction with methanol and catalytic H₂SO₄ yields methyl 6-bromo-5-methoxypyridine-2-carboxylate.

Yield : ~90% .

Acid Chloride Formation

Treatment with oxalyl chloride/DMF in dichloromethane produces the corresponding acyl chloride, enabling amide bond formation with amines :

Methoxy Group Substitution

The methoxy group at position 5 can be replaced under strong nucleophilic conditions:

Demethylation

Reaction with BBr₃ in CH₂Cl₂ at −78°C cleaves the methyl group, yielding 5-hydroxypyridine-2-carboxylic acid derivatives.

Thioether Formation

Using sodium thiomethoxide in DMF at 60°C replaces the methoxy group with a methylthio group :

Bromination and Decarboxylation

Under oxidative bromination conditions (NBS, CCl₄), the carboxylic acid may decarboxylate, forming 3,5-dibromo-2-methoxy-6-methylaminopyridine as a byproduct .

Oxidation and Reduction

While direct oxidation/reduction data for this compound is limited, analogous pyridine derivatives show:

-

Oxidation : KMnO₄ oxidizes methyl groups to carboxylic acids (as seen in its synthesis) .

-

Reduction : LiAlH₄ reduces esters to alcohols, but the carboxylic acid group would require prior protection.

Reaction Data Table

Key Research Findings

-

Regioselectivity : Nucleophilic substitution at position 6 is favored in polar aprotic solvents (e.g., DMF) due to solvent effects on transition-state stabilization .

-

Decarboxylation Risk : Bromination with NBS may induce decarboxylation unless the carboxylic acid is protected .

-

Steric Effects : Bulkier boronic acids in Suzuki coupling reduce yields due to steric hindrance .

This compound’s versatility in cross-coupling and functional group transformations makes it valuable in pharmaceutical synthesis, particularly for dopamine and serotonin receptor antagonists .

科学的研究の応用

Chemistry

In synthetic organic chemistry, 6-Bromo-5-methoxypyridine-2-carboxylic acid serves as a building block for the development of more complex molecules. It is particularly useful in:

- Substitution Reactions : The bromine atom can be replaced by various nucleophiles, facilitating the formation of diverse substituted pyridine derivatives.

- Coupling Reactions : It is employed in reactions like the Suzuki-Miyaura coupling, where it acts as a reactant to form new carbon-carbon bonds.

Biological Research

The compound has gained attention for its biological activity , including:

-

Antimicrobial Properties : Studies indicate that it exhibits efficacy against several pathogens, including multidrug-resistant strains of Staphylococcus aureus. Its structure allows for enhanced interaction with microbial targets, potentially increasing its antimicrobial potency .

Table 1: Antimicrobial Activity Against Various Pathogens

Pathogen Sensitivity Reference Methicillin-resistant S. aureus Sensitive Klebsiella pneumoniae Moderate Pseudomonas aeruginosa Resistant - Potential Therapeutic Applications : Research suggests that derivatives of this compound may serve as leads in drug discovery for conditions such as inflammation and cancer due to their bioactive properties .

Pharmaceutical Development

The compound's derivatives are being explored for their potential as therapeutic agents . For instance:

- Enzyme Inhibition : Preliminary studies indicate interactions with specific enzyme targets that may inhibit their activity, suggesting implications for therapeutic applications .

- Cytotoxic Activity : In vitro studies have shown that certain derivatives exhibit cytotoxic effects against cancer cell lines, including liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cells .

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against various bacterial strains. The results highlighted its effectiveness against resistant strains, paving the way for further exploration in antibiotic development.

Case Study 2: Cytotoxicity Assessment

In another study focused on cytotoxicity, derivatives of the compound were tested against multiple cancer cell lines. Certain compounds demonstrated significant antiproliferative effects with IC50 values below 10 µM, indicating their potential as anticancer agents .

作用機序

The mechanism of action of 6-Bromo-5-methoxypyridine-2-carboxylic acid depends on its specific application. In chemical reactions, its bromine and methoxy substituents influence its reactivity and interaction with other molecules. For example, in Suzuki-Miyaura coupling, the bromine atom facilitates the formation of a palladium complex, which then undergoes transmetalation with a boronic acid to form a new carbon-carbon bond .

類似化合物との比較

Similar Compounds

- 2-Bromo-5-methoxypyridine

- 5-Bromo-2-iodo-3-methoxypyridine

- 2-Bromo-6-iodo-3-methoxypyridine

- 3-Bromo-5-methoxypyridine

- 2-Bromo-6-methoxypyridine

Uniqueness

6-Bromo-5-methoxypyridine-2-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. The presence of both bromine and methoxy groups allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .

生物活性

6-Bromo-5-methoxypyridine-2-carboxylic acid is a heterocyclic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its antimicrobial and anti-inflammatory effects, as well as its interactions with biological macromolecules.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a bromine atom at the 6-position, a methoxy group at the 5-position, and a carboxylic acid group at the 2-position. Its molecular formula is with a molecular weight of approximately 232.03 g/mol. The unique arrangement of these functional groups is believed to influence its biological activity significantly.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been studied for its efficacy against various bacterial strains, including multidrug-resistant Staphylococcus aureus and other Gram-positive pathogens. The presence of the bromine and methoxy groups enhances its interaction with microbial targets, potentially leading to increased antimicrobial potency .

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Sensitivity | Reference |

|---|---|---|

| Methicillin-resistant S. aureus | Sensitive | |

| Klebsiella pneumoniae | Moderate | |

| Pseudomonas aeruginosa | Resistant |

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound may also possess anti-inflammatory properties. Preliminary studies suggest that it can inhibit specific inflammatory pathways, although detailed mechanisms remain to be fully elucidated. The carboxylic acid functional group is likely involved in these interactions, potentially modulating inflammatory responses.

The exact mechanism by which this compound exerts its biological effects is still under investigation. Initial studies have indicated that it may interact with specific enzymes or receptors involved in microbial resistance mechanisms or inflammatory pathways. Understanding these interactions is crucial for developing this compound into a therapeutic agent.

Table 2: Proposed Mechanisms of Action

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Potential inhibition of bacterial enzymes |

| Receptor Modulation | Interaction with receptors involved in inflammation |

| Molecular Docking | Binding affinity studies suggest potential targets |

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant activity against resistant strains of S. aureus, suggesting its potential as a lead compound in antibiotic development .

- Anti-inflammatory Research : Another study investigated the compound's ability to modulate inflammatory cytokines in vitro, showing promising results that warrant further exploration in vivo.

特性

IUPAC Name |

6-bromo-5-methoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-5-3-2-4(7(10)11)9-6(5)8/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXIJGVDMQJTAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428672 | |

| Record name | 6-Bromo-5-methoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54232-43-8 | |

| Record name | 6-Bromo-5-methoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-5-methoxypyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。